BNTX

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C27H27NO4 |

|---|---|

分子量 |

429.5 g/mol |

IUPAC 名称 |

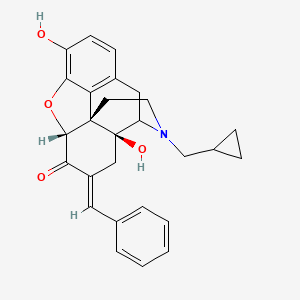

(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21?,25-,26-,27+/m0/s1 |

InChI 键 |

WXOUFNFMPVMGFZ-WLNGDWEISA-N |

手性 SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O |

规范 SMILES |

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Immunological Cascade: A Technical Guide to the BNT162b2 mRNA Vaccine's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action by which the Pfizer-BioNTech BNT162b2 (BNTX) mRNA vaccine induces a robust and protective immune response against SARS-CoV-2. We will delve into the intricate processes of intracellular antigen expression, the activation of both innate and adaptive immunity, and the generation of long-lasting immunological memory. This guide provides detailed experimental protocols for key assays, summarizes quantitative data in structured tables, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Introduction: A Novel Platform for Vaccination

The BNT162b2 vaccine is a lipid nanoparticle (LNP)-formulated, nucleoside-modified messenger RNA (mRNA) vaccine.[1] This technology harnesses the host cell's own machinery to produce the viral antigen, in this case, the full-length spike (S) protein of SARS-CoV-2, eliciting a potent immune response.[2][3] The use of modified nucleosides, such as N1-methylpseudouridine, is a key innovation that reduces the innate immunogenicity of the mRNA and enhances its translation efficiency.

The Journey of the Vaccine: From Injection to Immunity

The mechanism of action can be conceptualized as a multi-stage process, beginning with the delivery of the mRNA cargo and culminating in the establishment of a durable immunological memory.

Lipid Nanoparticle-Mediated Delivery

The BNT162b2 vaccine utilizes a lipid nanoparticle (LNP) delivery system, which is crucial for protecting the fragile mRNA molecule from degradation and facilitating its entry into host cells.[4] These LNPs are composed of four key lipid components: an ionizable cationic lipid, a neutral helper lipid, cholesterol, and a PEGylated lipid.[5] This formulation ensures the stability of the nanoparticle and aids in its uptake by cells at the injection site, primarily antigen-presenting cells (APCs) like dendritic cells and macrophages.[6]

Innate Immune Activation: The First Line of Defense

Upon entry into the cell, the mRNA is recognized by innate immune sensors, such as Toll-like receptors (TLRs) located in the endosome (e.g., TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm.[7] This recognition triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines and chemokines.[7][8] This innate immune activation is crucial for the subsequent recruitment and activation of adaptive immune cells.[2][7]

Antigen Presentation and T-Cell Activation

Once in the cytoplasm, the vaccine mRNA is translated by the host cell's ribosomes into the full-length SARS-CoV-2 spike protein. This newly synthesized protein is then processed through two main pathways for antigen presentation:

-

MHC Class I Pathway: The spike protein is degraded by the proteasome into smaller peptides, which are transported to the endoplasmic reticulum and loaded onto Major Histocompatibility Complex (MHC) class I molecules. These MHC I-peptide complexes are then presented on the cell surface, where they can be recognized by CD8+ cytotoxic T lymphocytes (CTLs).

-

MHC Class II Pathway: Exogenous spike protein (or fragments of APCs that have undergone apoptosis) can be taken up by other APCs, processed in the endolysosomal pathway, and loaded onto MHC class II molecules. These complexes are then presented to CD4+ helper T cells.

The activation of CD4+ T cells is a critical step, as they provide help to both B cells and CD8+ T cells, orchestrating a coordinated adaptive immune response.

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]

- 2. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BNT162b2 COVID-19 vaccination in children alters cytokine responses to heterologous pathogens and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Vaccine applications of flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans [insight.jci.org]

- 8. RNA-based vaccines and innate immune activation: Not too hot and not too cold - PMC [pmc.ncbi.nlm.nih.gov]

BioNTech lipid nanoparticle (LNP) composition and structure

An In-depth Technical Guide to the BioNTech Lipid Nanoparticle (LNP)

Introduction

The BNT162b2 vaccine, developed by BioNTech in partnership with Pfizer, represents a landmark achievement in vaccinology, largely attributable to its innovative use of a lipid nanoparticle (LNP) delivery system for messenger RNA (mRNA). This guide provides a detailed technical overview of the composition, structure, and characterization of the BioNTech LNP, intended for researchers, scientists, and professionals in drug development. The LNP platform is crucial for protecting the fragile mRNA payload from degradation and facilitating its entry into host cells to elicit an immune response.[1][2]

LNP Composition: Quantitative Analysis

The BioNTech LNP is a meticulously formulated multi-component system, with each lipid type serving a specific function. The precise molar ratio of these components is critical for the stability, efficacy, and safety of the vaccine.[3] The formulation consists of four key lipids, as detailed below.

| Component Type | Specific Lipid | Chemical Name | Molar Ratio (%) | Primary Function |

| Ionizable Cationic Lipid | ALC-0315 | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | 46.3 | Encapsulates negatively charged mRNA at low pH; facilitates endosomal escape at physiological pH.[3][4][5] |

| PEGylated Lipid | ALC-0159 | 2[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide | 1.6 | Forms a hydrophilic stealth layer to control particle size, increase stability, and reduce nonspecific protein binding.[3][4][6] |

| Helper Lipid | DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | 9.4 | A phospholipid that contributes to the stability of the lipid bilayer structure.[3][4][5] |

| Structural Lipid | Cholesterol | - | 42.7 | Modulates the fluidity and integrity of the lipid nanoparticle, contributing to overall stability.[3][4] |

LNP Structure and Morphology

Contrary to early models of a simple liposome structure, advanced imaging techniques have revealed a more complex morphology for the BNT162b2 LNP.

-

Core Structure : Cryogenic transmission electron microscopy (cryo-TEM) studies show that the LNPs possess a dense, granular, and solid core rather than a hollow aqueous one.[7][8] This core is where the mRNA is complexed with the ionizable lipid ALC-0315.

-

Lipid Shell : The solid core is enclosed by mono- and bi-lipid layers.[7][8]

-

mRNA-Lipid Interaction : The internal structure displays electron-dense spots that form string-like or labyrinthine networks, suggesting a highly organized arrangement of mRNA stabilized by lipids.[7][8] While ionic interactions are important, the neutral charge of the LNP core at physiological pH suggests that hydrogen bonding between the mRNA and the hydroxyl groups of ALC-0315 may also play a significant role in stabilizing the complex.[7]

-

Physical Properties : Atomic force microscopy (AFM) has demonstrated that the nanoparticles are soft and compliant structures.[7][8] This technique also revealed that molecular strands corresponding to mRNA can be pulled from the particles, indicating a stepwise rupture of mRNA-lipid bonds.[7][8]

LNP Manufacturing and Cellular Uptake Workflow

The production of mRNA-LNP vaccines is a multi-step process that relies on rapid mixing technology to induce the self-assembly of the nanoparticles.[9] Once administered, the LNPs follow a specific pathway to deliver the mRNA into the cell cytoplasm.

Functional Roles of LNP Components

The relationship between the four lipid components is synergistic, with each contributing to the overall structure and function of the nanoparticle. Their interplay is essential for successful mRNA delivery.

Experimental Protocols for LNP Characterization

A suite of analytical techniques is employed to ensure the quality, consistency, and efficacy of the LNPs. These methods provide critical data on the physicochemical properties of the nanoparticles.

Particle Size and Distribution Analysis

-

Methodology : Dynamic Light Scattering (DLS) is a primary technique used to measure the hydrodynamic diameter and size distribution (polydispersity) of the LNPs in suspension.[10] The method works by illuminating the sample with a laser and analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Smaller particles move faster, causing more rapid fluctuations, which are mathematically correlated to particle size using the Stokes-Einstein equation.

-

Objective : To ensure that LNPs are within the optimal size range (typically below 200 nm for sterile filtration) for cellular uptake and to monitor batch-to-batch consistency.[11]

Structural and Morphological Visualization

-

Methodology : Cryogenic Transmission Electron Microscopy (Cryo-TEM) is used for high-resolution visualization of the LNP's internal structure. Samples are flash-frozen in vitreous ice, preserving their native hydrated state. This prevents the formation of ice crystals that could damage the particle structure. The frozen sample is then imaged using an electron microscope.

-

Objective : To elucidate the internal morphology, such as the solid core and lipid layers, and to confirm the absence of aggregates or structural anomalies.[7][8]

mRNA Encapsulation and Loading Analysis

-

Methodology : A common approach involves coupling a size-based separation method with a quantification assay. Asymmetrical-Flow Field-Flow Fractionation (AF4) can be used to separate intact LNPs from free, unencapsulated mRNA.[11] The fractions are then analyzed using techniques like Small-Angle X-ray Scattering (SAXS) or fluorescence-based assays (e.g., RiboGreen) to quantify the amount of encapsulated mRNA relative to the total mRNA.[12]

-

Objective : To determine the encapsulation efficiency, which is a critical quality attribute indicating the percentage of mRNA successfully loaded into the LNPs.

Mechanical and Surface Properties

-

Methodology : Atomic Force Microscopy (AFM) is employed to probe the physical properties of individual nanoparticles. A sharp tip attached to a cantilever scans the surface of LNPs immobilized on a substrate. The deflection of the cantilever is measured to create a topographical image. Force spectroscopy mode can also be used, where the tip "pokes" the particle to measure its stiffness and compliance.[7]

-

Objective : To understand the mechanical characteristics (e.g., softness) of the LNPs, which can influence their interaction with cell membranes.

The combination of these and other analytical methods provides a comprehensive characterization of the LNP system, ensuring its suitability for clinical use and supporting the regulatory approval process.[13]

References

- 1. investors.biontech.de [investors.biontech.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. polyplus-sartorius.com [polyplus-sartorius.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Quantitative size-resolved characterization of mRNA nanoparticles by in-line coupling of asymmetrical-flow field-flow fractionation with small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. Multi-parameter characyerization of mRNA LNPs – NanoFCM [nanofcm.com]

The Innate Immune System's Response to BNT162b2 (Pfizer-BioNTech) COVID-19 Vaccine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BNT162b2 vaccine, developed by Pfizer and BioNTech, has been a cornerstone in the global effort to combat the COVID-19 pandemic. As a nucleoside-modified messenger RNA (mRNA) vaccine encapsulated in lipid nanoparticles (LNPs), its mechanism of action relies on the host cell machinery to produce the SARS-CoV-2 spike protein, thereby eliciting a robust adaptive immune response. However, the initial interaction of the vaccine with the host's innate immune system is a critical and intricate process that shapes the subsequent adaptive immunity. This technical guide provides an in-depth analysis of the innate immune response to the BNT162b2 vaccine, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

I. Activation of Innate Immune Cells

Upon administration, the BNT162b2 vaccine rapidly engages various components of the innate immune system. A notable feature is the recruitment and activation of myeloid cells, which are crucial for initiating the immune cascade.

Quantitative Analysis of Innate Cell Populations

Studies in both mouse models and humans have quantified the changes in innate immune cell populations in peripheral blood and draining lymph nodes (dLNs) following BNT162b2 vaccination. A consistent finding is the transient increase in monocytes and dendritic cells (DCs), key antigen-presenting cells, shortly after vaccination.

| Cell Type | Change Post-Vaccination | Time Point of Peak Response | Tissue/Sample | Experimental Model | Citation |

| Inflammatory Monocytes (CD14+CD16+) | Increased frequency | Day 1 post-primary and post-secondary immunization | Whole Blood | Human | [1] |

| Classical Monocytes | Significantly increased | Post-vaccination (long-lasting) | PBMC | Human | [2] |

| Intermediate Monocytes | Significantly increased | Post-vaccination (long-lasting) | PBMC | Human | [2] |

| Monocytes (CD11b+Ly6Chi) | Significantly increased frequency | Day 1 post-immunization | Draining Lymph Nodes | Mouse | [3] |

| Plasmacytoid Dendritic Cells (pDCs) | Significantly increased frequency | Day 1 post-immunization | Draining Lymph Nodes | Mouse | [3] |

| CD103+ Migratory Dendritic Cells | Significantly increased frequency | Day 1 post-immunization | Draining Lymph Nodes | Mouse | [3] |

| CD56bright NK Cells | Significantly increased | Post-vaccination (long-lasting) | PBMC | Human | [2] |

| CD56dim NK Cells | Significantly increased | Post-vaccination (long-lasting) | PBMC | Human | [2] |

II. Cytokine and Chemokine Signatures

The innate immune response to BNT162b2 is accompanied by a dynamic release of cytokines and chemokines. These signaling molecules orchestrate the recruitment of immune cells and modulate the subsequent adaptive response. A striking observation is the enhanced innate response, particularly the IFN-γ signature, following the second dose of the vaccine.[3][4]

Quantitative Analysis of Circulating Cytokines and Chemokines

Multiple studies have measured the levels of various cytokines and chemokines in the serum or plasma of vaccinated individuals. The data consistently show a rapid and transient increase in pro-inflammatory mediators.

| Cytokine/Chemokine | Change Post-Vaccination | Time Point of Peak Response | Experimental Model | Citation |

| IFN-γ | Increased, with a stronger response after the second dose | 6 hours to Day 2 post-immunization | Human & Mouse | [3][5][6] |

| CXCL9 (MIG) | Increased, particularly after the second dose | Day 1-2 post-secondary immunization | Human | [5][6] |

| CXCL10 (IP-10) | Increased after both doses | Day 1-2 post-immunization | Human | [5][6][7] |

| CXCL11 | Increased, particularly after the second dose | Day 1-2 post-secondary immunization | Human | [5][6] |

| IL-6 | Increased | 24 hours post-immunization | Human | [8][9] |

| TNF-α | Increased | 24 hours post-immunization | Human | [8][9] |

| IL-15 | Increased | 24 hours post-immunization | Human | [8][9] |

| MCP-1 (CCL2) | Increased | 24 hours post-immunization | Human | [9] |

| MCP-2 (CCL8) | Increased after the second dose | Day 1-2 post-secondary immunization | Human | [5][6] |

| IL-1β | Higher release upon ex vivo stimulation | Up to 1 year post-vaccination | Human | [10][11] |

| IFN-α | Decreased production upon ex vivo stimulation | Up to 1 year post-vaccination | Human | [10][11] |

III. Innate Immune Sensing and Signaling Pathways

The molecular recognition of the BNT162b2 vaccine components is the initial step that triggers the innate immune response. The vaccine's mRNA and lipid nanoparticle formulation are sensed by various pattern recognition receptors (PRRs).

Role of Pattern Recognition Receptors

Interestingly, studies in knockout mice have shown that the antibody and T cell responses to BNT162b2 are not dependent on several common Toll-like receptors (TLRs) such as TLR2, TLR3, TLR4, TLR5, and TLR7, nor on inflammasome activation.[3][4] Instead, the CD8+ T cell response has been found to be dependent on the cytoplasmic RNA sensor MDA5 (Melanoma Differentiation-Associated protein 5) and subsequent type I interferon (IFN) signaling.[3][4] The modified nucleoside (N1-methyl-pseudouridine) in the mRNA is designed to dampen the inflammatory response typically mediated by TLRs.[3]

The lipid nanoparticle (LNP) component of the vaccine can also contribute to the innate immune response, potentially through pathways that are still being fully elucidated.

Signaling Pathway Visualization

The following diagram illustrates the key known signaling pathway involved in the innate immune response to the BNT162b2 vaccine.

Caption: BNT162b2 innate immune sensing via the MDA5-MAVS pathway.

IV. Experimental Protocols

A variety of sophisticated experimental techniques have been employed to elucidate the innate immune response to the BNT162b2 vaccine.

Flow Cytometry for Cellular Phenotyping

-

Objective: To quantify the frequency and activation status of innate immune cell populations.

-

General Protocol:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). For animal studies, draining lymph nodes are harvested and processed into single-cell suspensions.

-

Antibody Staining: Cells are stained with a panel of fluorescently-labeled monoclonal antibodies targeting cell surface markers to identify specific innate immune cell subsets (e.g., CD14, CD16 for monocytes; CD11c, PDCA1 for dendritic cells).

-

Intracellular Staining (Optional): To assess cytokine production or transcription factor activation, cells can be stimulated ex vivo (e.g., with the spike protein) in the presence of a protein transport inhibitor (e.g., Brefeldin A), followed by fixation, permeabilization, and staining with antibodies against intracellular targets (e.g., IFN-γ, pSTAT3).

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: Gating strategies are applied using analysis software (e.g., FlowJo) to identify and quantify cell populations of interest.

-

Cytokine and Chemokine Measurement

-

Objective: To quantify the concentration of circulating cytokines and chemokines.

-

Protocols:

-

Luminex Multiplex Assay: This high-throughput method allows for the simultaneous measurement of multiple analytes in a small sample volume.

-

Sample Preparation: Serum or plasma is collected from vaccinated subjects.

-

Assay Procedure: Samples are incubated with a mixture of antibody-coupled magnetic beads, each specific for a different cytokine or chemokine.

-

Detection: After washing, a biotinylated detection antibody and a streptavidin-phycoerythrin conjugate are added. The beads are then read on a Luminex instrument, which identifies each bead by its unique spectral address and quantifies the phycoerythrin signal.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying a single analyte.

-

Plate Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Sample Incubation: Serum, plasma, or cell culture supernatant is added to the wells.

-

Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.

-

Substrate Addition: A substrate is added that is converted by the enzyme into a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration is determined from a standard curve.

-

-

Transcriptomic Analysis (RNA-Sequencing)

-

Objective: To profile gene expression changes in immune cells following vaccination.

-

General Protocol:

-

Cell Sorting: Specific innate immune cell populations (e.g., monocytes) are isolated from PBMCs using fluorescence-activated cell sorting (FACS).

-

RNA Extraction: Total RNA is extracted from the sorted cells.

-

Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.

-

Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or downregulated following vaccination. Pathway analysis can then be used to identify enriched biological pathways.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the innate immune response to BNT162b2.

Caption: A typical experimental workflow for analyzing the innate immune response.

V. Conclusion and Future Directions

The innate immune response to the BNT162b2 vaccine is a rapid, transient, and well-orchestrated process that is critical for the development of a protective adaptive immune response. Key features include the early activation and recruitment of monocytes and dendritic cells, and a distinct cytokine and chemokine signature characterized by a potent IFN-γ response, especially after the second dose. The sensing of the vaccine's mRNA component appears to be mediated primarily by the MDA5 pathway, leading to type I interferon production.

While significant progress has been made in understanding these initial events, several areas warrant further investigation. The precise role of the lipid nanoparticle in activating innate immunity requires more detailed characterization. Furthermore, long-term studies are needed to fully understand the concept of "trained immunity" and whether the BNT162b2 vaccine induces lasting changes in the functional state of innate immune cells.[10][11] A deeper understanding of the intricate interplay between the innate and adaptive immune responses to mRNA vaccines will be invaluable for the design of next-generation vaccines with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Innate immune responses to three doses of the BNT162b2 mRNA SARS-CoV-2 vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine [scholarworks.indianapolis.iu.edu]

- 5. Long-Lasting Enhanced Cytokine Responses Following SARS-CoV-2 BNT162b2 mRNA Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Predictive model for BNT162b2 vaccine response in cancer patients based on blood cytokines and growth factors [frontiersin.org]

- 8. Frontiers | Rapid transient and longer-lasting innate cytokine changes associated with adaptive immunity after repeated SARS-CoV-2 BNT162b2 mRNA vaccinations [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. medrxiv.org [medrxiv.org]

- 11. researchgate.net [researchgate.net]

Structural Analysis of the BNT162b2-Encoded Spike Glycoprotein: A Technical Guide

Disclaimer: This document provides a detailed overview of the structural analysis of the prefusion-stabilized SARS-CoV-2 spike glycoprotein, the intended protein product of the BNT162b2 (Pfizer-BioNTech) mRNA vaccine. To date, direct structural studies (e.g., cryo-electron microscopy) have not been performed on the spike protein produced in vivo following vaccination. The information herein is based on extensive research on recombinant spike proteins engineered with the same stabilizing modifications as those encoded by the BNT162b2 vaccine.

Introduction: The S-2P Design

The BNT162b2 mRNA vaccine instructs human cells to produce a modified version of the SARS-CoV-2 spike (S) protein. A critical modification is the substitution of two consecutive amino acids, lysine (K) at position 986 and valine (V) at position 987, with prolines (P).[1] This "S-2P" design is crucial for stabilizing the spike protein in its prefusion conformation.[1] The prefusion state is the conformation the protein adopts on the viral surface before it binds to a host cell and undergoes a dramatic structural rearrangement to mediate membrane fusion.[2][3] By locking the protein in this state, the vaccine-elicited antibodies are generated against the same form of the protein that they would need to recognize on an actual virus to prevent infection.[1]

The spike protein is a trimer, with each protomer consisting of an S1 subunit, which contains the receptor-binding domain (RBD), and an S2 subunit, which anchors the protein and contains the machinery for membrane fusion.[1] The RBDs can stochastically transition between a "down" (receptor-inaccessible) and an "up" (receptor-accessible) conformation.[3] Structural studies of the S-2P protein have been fundamental in understanding the antigenicity of vaccine-induced spike proteins and the mechanisms of antibody neutralization.

Structural Findings

Cryo-electron microscopy (cryo-EM) has been the primary method for elucidating the three-dimensional structure of the S-2P spike protein. These studies have consistently shown that the double proline substitution effectively maintains the trimeric spike in its prefusion state.

The predominant conformation observed is an asymmetrical trimer where one RBD is in the "up" position, accessible for binding to the ACE2 receptor, while the other two RBDs are in the "down" position.[3][4] A fully closed state, with all three RBDs down, is also observed.[5] The inherent flexibility of the RBD in the "up" state often results in lower resolution in that specific region of the cryo-EM map.[6]

The S-2P modification restricts the conformational flexibility of a loop that is critical for the transition to the postfusion state, thereby stabilizing the prefusion trimer.[7] This stability is essential for presenting a consistent antigenic target to the immune system.

Quantitative Data

The following tables summarize key quantitative data from representative cryo-EM studies of prefusion-stabilized spike proteins.

Table 1: Cryo-EM Data Collection and Refinement Statistics

| Parameter | Value | Reference |

| Microscope | Titan Krios | [3][4] |

| Voltage | 300 kV | [3][4] |

| Detector | Gatan K2/K3 Summit | [3][4] |

| Magnification | ~105,000x - 130,000x | [3][4] |

| Pixel Size | ~1.0 Å/pixel | [3][4] |

| Electron Dose | 50-60 e⁻/Ų | [3][4] |

| Defocus Range | -1.2 to -2.5 µm | [3][4] |

Table 2: Reconstructed Cryo-EM Map Resolutions and Conformational States

| Spike Variant | Conformation | Resolution (Å) | Particle Distribution | Reference |

| SARS-CoV-2 S-2P | 1 RBD Up | 3.5 | Predominant State | [3] |

| SARS-CoV-2 S-2P | 3 RBDs Down (Closed) | 2.7 | - | [5] |

| Omicron BA.2 S-2P | 3 RBDs Down (Closed) & 1 RBD Up | 3.1 | ~3:1 (Closed:Open) | [8] |

| Full-length WT | Prefusion (Closed) | 2.9 | - | [2][9] |

| Full-length WT | Postfusion | 3.0 | - | [2][9] |

Experimental Protocols

Recombinant S-2P Spike Protein Production and Purification

This protocol outlines the expression of the S-2P spike ectodomain in mammalian cells, a common method for producing the protein for structural studies.[10][11]

-

Plasmid Design: A mammalian codon-optimized gene encoding the SARS-CoV-2 spike protein (residues 1-1208) is synthesized. The gene includes the K986P and V987P mutations, a C-terminal T4 fibritin trimerization domain, and a His-tag for purification.

-

Cell Culture: Expi293F or HEK293T cells are cultured in suspension using an appropriate expression medium at 37°C with 8% CO2 and shaking.[12][13]

-

Transfection: When the cell culture reaches a density of 2.5-3.5 x 10⁶ cells/mL with >90% viability, the cells are transfected with the expression plasmid using a transfection reagent like polyethylenimine (PEI) or a commercial kit.[14]

-

Expression: The transfected cells are incubated for 3-5 days to allow for protein expression and secretion into the medium.

-

Harvesting: The cell culture is centrifuged to pellet the cells. The supernatant, containing the secreted spike protein, is collected and filtered.[14]

-

Affinity Chromatography: The filtered supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a low-imidazole buffer to remove non-specifically bound proteins. The spike protein is then eluted using a high-imidazole buffer.[12]

-

Size-Exclusion Chromatography (SEC): The eluted fractions containing the spike protein are pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g., Superose 6) to separate the trimeric spike from aggregates and other impurities.

-

Quality Control: The purified protein is analyzed by SDS-PAGE to confirm its size and purity. The concentration is determined using a spectrophotometer.

Cryo-Electron Microscopy for Structural Determination

This protocol provides a general workflow for determining the structure of the purified S-2P protein using cryo-EM.[10][15]

-

Grid Preparation: A 3-4 µL aliquot of the purified spike protein at a concentration of ~0.5-1.0 mg/mL is applied to a glow-discharged cryo-EM grid (e.g., Holey Carbon grid).[16]

-

Vitrification: The grid is blotted for 2-4 seconds to create a thin film of the sample, and then plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot). This process freezes the water so rapidly that it forms vitreous (non-crystalline) ice, preserving the native structure of the protein.[17]

-

Microscope Setup and Screening: The vitrified grids are loaded into a cryo-transmission electron microscope (e.g., Titan Krios). The grids are screened to identify areas with good ice thickness and particle distribution.

-

Data Collection: Automated data collection software is used to acquire thousands of high-resolution images (micrographs) of the spike protein particles from different angles. Data may be collected at different tilt angles to overcome preferred orientation issues.[5]

-

Image Processing:

-

Motion Correction: The movie frames from each micrograph are aligned to correct for beam-induced motion.

-

CTF Estimation: The contrast transfer function (CTF) of the microscope is estimated and corrected for each micrograph.

-

Particle Picking: Spike protein particles are automatically selected from the micrographs.

-

2D Classification: The particles are grouped into 2D classes to remove junk particles and identify different views.

-

3D Reconstruction: An initial 3D model is generated, and the particles are aligned to it to reconstruct a 3D density map.

-

3D Classification and Refinement: 3D classification is used to separate different conformational states (e.g., RBD-up vs. RBD-down). The final maps for each state are refined to the highest possible resolution.[9]

-

-

Model Building and Validation: An atomic model of the spike protein is built into the cryo-EM density map and refined. The final model is validated for its fit to the map and its stereochemical properties.

Site-Specific Glycosylation Analysis by Mass Spectrometry

The spike protein is heavily glycosylated, and these glycans can play a role in protein folding and immune evasion. This protocol describes how to analyze the site-specific glycosylation.[18]

-

Protein Digestion: The purified spike protein is denatured, reduced, and alkylated. It is then digested into smaller peptides using a sequence-specific protease like trypsin. To achieve full sequence coverage, multiple proteases (e.g., chymotrypsin, Glu-C) may be used in separate experiments.[1]

-

Glycopeptide Enrichment (Optional): If necessary, glycopeptides can be enriched from the peptide mixture using hydrophilic interaction liquid chromatography (HILIC).

-

LC-MS/MS Analysis: The peptide/glycopeptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

-

Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database containing the spike protein sequence. Specialized software is used to identify peptides and to characterize the attached glycan structures at each of the 22 N-linked glycosylation sites.[1] The analysis determines the type of glycan (e.g., oligomannose, complex, hybrid) and its relative abundance at each site.[18]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct conformational states of SARS-CoV-2 spike protein | Harvard Cryo-EM Center for Structural Biology [cryoem.hms.harvard.edu]

- 3. gsartor.org [gsartor.org]

- 4. Cryo-EM structure of the 2019-nCoV spike in the prefusion conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational dynamics of SARS-CoV-2 trimeric spike glycoprotein in complex with receptor ACE2 revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of the SARS-CoV-2 Omicron spike - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Specific Steric Control of SARS-CoV-2 Spike Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structures of SARS-CoV-2 Omicron BA.2 spike - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct conformational states of SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and Purification of SARS‐related Spike Glycoproteins for Cryo‐EM Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and characterization of SARS-CoV-2 spike proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. genscript.com [genscript.com]

- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 15. How cryo-EM aids the search for a COVID-19 vaccine by giving insight into the spike-protein structure — Linkam Scientific [linkam.co.uk]

- 16. bitesizebio.com [bitesizebio.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Site-specific glycan analysis of the SARS-CoV-2 spike - PMC [pmc.ncbi.nlm.nih.gov]

The Epitranscriptomic Shield: A Technical Guide to the Discovery and Impact of Novel mRNA Modifications on Immunogenicity

Introduction: The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. At the core of this revolution lies a deep understanding of RNA biology, particularly the intricate mechanisms governing its interaction with the host immune system. Unmodified, exogenously introduced mRNA is a potent trigger of the innate immune system, which has evolved to recognize and eliminate foreign nucleic acids as a hallmark of viral infection. This recognition can lead to inflammatory responses that limit protein expression and cause adverse effects. The groundbreaking discovery that specific chemical modifications to mRNA nucleosides can act as an "epitranscriptomic shield," dampening or ablating this immunogenicity, has been pivotal. This guide provides an in-depth technical overview of key mRNA modifications, their discovery, their impact on innate immune sensing, and the experimental methodologies used to characterize them.

Innate Immune Recognition of mRNA: The First Line of Defense

The innate immune system employs a suite of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), including foreign RNA. For mRNA, the primary sensors are endosomal Toll-like receptors (TLRs) and cytosolic RIG-I-like receptors (RLRs).

-

Toll-like Receptors (TLR7 and TLR8): Located within endosomes, TLR7 and TLR8 are specialized to recognize single-stranded RNA (ssRNA), particularly uridine-rich or GU-rich sequences.[1][2][3] Upon binding to unmodified ssRNA, these receptors trigger a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7. This culminates in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α), orchestrating an antiviral state.[3][4][5]

-

RIG-I-like Receptors (RLRs): In the cytoplasm, sensors like Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5) detect viral RNA structures.[1] RIG-I is notably activated by RNA containing a 5'-triphosphate group, a feature of in vitro transcribed (IVT) mRNA that is absent in mature eukaryotic mRNA.[6] Activation of RLRs also leads to a robust type I interferon response.

The diagram below illustrates the signaling pathway initiated by the recognition of unmodified mRNA by TLR7.

Key mRNA Modifications and Their Immunomodulatory Effects

The discovery that nucleoside modifications could suppress this innate immune recognition was a seminal moment for mRNA therapeutics.[7] These modifications, naturally present in mammalian RNA, effectively camouflage synthetic mRNA, marking it as "self."

Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ)

Pseudouridine (Ψ), an isomer of uridine, was the first modification shown to dramatically reduce the immunogenicity of IVT RNA.[8][9] This finding formed the basis for the development of the COVID-19 mRNA vaccines.[8][9] N1-methylpseudouridine (m1Ψ), a derivative of Ψ, was later found to be even more effective at enhancing translation while maintaining a low immunogenic profile.[9][10]

-

Mechanism of Immune Evasion: The primary mechanism by which Ψ and m1Ψ reduce immunogenicity is by preventing TLR7 and TLR8 activation.[6][] This occurs through two main avenues:

-

Resistance to Degradation: TLR7/8 activation requires the cleavage of RNA into small fragments by endolysosomal nucleases like RNase T2.[] Pseudouridine modification stabilizes the RNA backbone and alters its conformation, making it a poor substrate for these nucleases. This prevents the generation of immunostimulatory fragments.[8][]

-

Abolished RIG-I Activation: The inclusion of Ψ in 5'-triphosphate capped RNA has also been shown to abolish its recognition by the cytosolic sensor RIG-I.[6]

-

-

Impact on Translation: Beyond immune evasion, both Ψ and particularly m1Ψ have been shown to significantly increase the translational capacity and stability of mRNA, leading to higher protein yields.[9][12][13]

N6-methyladenosine (m6A)

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in nearly all aspects of the mRNA life cycle.[14][15]

-

Mechanism of Immune Evasion: The incorporation of m6A into synthetic mRNA has been shown to impede stimulation of TLR3, TLR7, and TLR8.[1][16] The effect of m6A on innate immunity is complex, as its biological functions are dynamically regulated by a set of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins.[17][18] In some viral contexts, m6A modification can dampen RIG-I-mediated RNA sensing.[17]

-

Impact on Translation: Through the recruitment of reader proteins like the YTHDF family, m6A modification can influence mRNA stability, splicing, and translation efficiency.[15][18][19]

Other Notable Modifications

Other modifications such as 5-methylcytosine (m5C) and 2'-O-methylation (Nm) also contribute to reduced immunogenicity.[1] m5C incorporation can impede TLR7/8 stimulation.[1] 2'-O-methylation, particularly at the 5' cap of the mRNA, is a critical feature that helps the host distinguish its own RNA from foreign RNA, thereby avoiding activation of antiviral proteins like IFIT.[1]

Data Presentation: Quantifying the Impact of Modifications

The effect of nucleoside modifications on the immune response can be quantified by measuring cytokine production and immune cell activation. The tables below summarize the key characteristics of major modifications and present comparative data on immune responses.

Table 1: Summary of Key mRNA Modifications and Their Effects

| Modification | Primary Immune Sensor(s) Evaded | Impact on Immunogenicity | Impact on Translation |

| Pseudouridine (Ψ) | TLR7, TLR8, RIG-I | Strongly reduces cytokine/IFN production.[1][6][16] | Increases stability and translation capacity.[6][12] |

| N1-methylpseudouridine (m1Ψ) | TLR7, TLR8, RIG-I | Strongly reduces cytokine/IFN production.[9][] | Strongly increases stability and translation.[9][13] |

| N6-methyladenosine (m6A) | TLR3, TLR7, TLR8, RIG-I (context-dependent) | Reduces cytokine/IFN production.[1][16][17] | Regulates mRNA stability and translation.[15][20] |

| 5-methylcytosine (m5C) | TLR7, TLR8 | Reduces cytokine/IFN production.[1] | Effects are debated; may enhance or repress.[12] |

| 2'-O-methylation (Nm) | IFIT proteins | Prevents restriction by antiviral proteins.[1] | Promotes efficient translation initiation. |

Table 2: Comparative Cytokine Response to Modified vs. Unmodified mRNA in Rhesus Macaques

Data summarized from a study comparing responses 24 hours post-vaccination with unmodified or nucleoside-modified mRNA constructs encoding the same antigen.

| Cytokine | Unmodified mRNA (160 µg) | Modified mRNA (400-800 µg) | Key Observation |

| IFN-α | Higher levels induced | Lower levels induced | Unmodified mRNA elicits a stronger Type I IFN response.[4] |

| IL-6 | Lower levels induced | Higher levels induced | Modified mRNA induces higher levels of this inflammatory cytokine.[4] |

| IL-7 | Higher levels induced | Lower levels induced | Unmodified mRNA shows a distinct cytokine profile.[4] |

Note: Despite these differences in early innate immune activation, both mRNA constructs led to similar levels and kinetics of antigen-specific antibody and T cell responses in the study.[4]

Experimental Protocols

In Vitro Transcription (IVT) of Modified mRNA

The synthesis of modified mRNA is achieved through an enzymatic in vitro transcription (IVT) reaction.

Methodology:

-

Template Generation: A linear DNA template is generated, typically by PCR or plasmid linearization. This template contains a T7 promoter sequence followed by the 5' UTR, the open reading frame (ORF) of the target protein, the 3' UTR, and a poly(A) tail sequence.[21]

-

IVT Reaction Assembly: The reaction is assembled at room temperature and typically contains:

-

Linear DNA Template

-

T7 RNA Polymerase

-

Reaction Buffer

-

Ribonucleotide Triphosphates (NTPs): A mixture of ATP, GTP, CTP, and UTP. For modified mRNA, a modified nucleotide (e.g., N1-methylpseudouridine-5'-Triphosphate) completely replaces its canonical counterpart (UTP).[22]

-

Cap Analog: A co-transcriptional cap analog (e.g., CleanCap® Reagent AG) is included to add the 5' cap structure (Cap 1), which is crucial for translation and stability.[22][23]

-

RNase Inhibitor: To prevent degradation of the synthesized mRNA.

-

Inorganic Pyrophosphatase: To drive the reaction forward by hydrolyzing pyrophosphate, a reaction inhibitor.[23]

-

-

Incubation: The reaction is incubated at 37°C for 2 hours to overnight, depending on the desired transcript length and yield.[22][23]

-

DNase Treatment: DNase I is added to the reaction to degrade the DNA template.[21]

-

Purification: The synthesized mRNA is purified from the reaction mixture using methods such as silica-based columns or oligo-dT affinity chromatography to remove enzymes, residual NTPs, and DNA fragments.[21]

-

Quality Control: The integrity and size of the mRNA transcript are verified using denaturing agarose gel electrophoresis or a bioanalyzer.[21][24] Concentration and purity are assessed via spectrophotometry.

Assays for Measuring mRNA Immunogenicity

A. In Vitro / Ex Vivo Human Whole Blood Assay: This method provides a physiologically relevant environment to assess the innate immune response to mRNA.[25]

Methodology:

-

Sample Preparation: Freshly drawn human whole blood is collected in heparin tubes.

-

mRNA Formulation: The modified or unmodified mRNA is complexed with a transfection reagent (e.g., a lipid nanoparticle formulation) to facilitate cellular uptake.[25]

-

Co-incubation: The mRNA-lipid complexes are added to the whole blood samples and incubated for a defined period (e.g., 6-24 hours) at 37°C.[25]

-

Plasma Collection: After incubation, samples are centrifuged to separate plasma from blood cells.

-

Cytokine Quantification: The concentration of key inflammatory cytokines and interferons (e.g., TNF-α, IFN-α, IL-6, IL-12) in the plasma is measured using sensitive immunoassays like ELISA or multiplex bead arrays (e.g., Luminex).[25][]

-

Gene Expression Analysis (Optional): RNA can be isolated from the cell pellet to analyze the expression of immune response genes via qPCR.[25]

B. In Vivo Immunogenicity Assays: Animal models are used to assess the adaptive immune response elicited by an mRNA vaccine.

Methodology:

-

Immunization: Animals (typically mice or non-human primates) are immunized with the formulated mRNA vaccine, usually via intramuscular injection.[27]

-

Sample Collection: Blood samples are collected at various time points post-immunization.

-

Antibody Titer Measurement: Serum is isolated and used to measure antigen-specific antibody levels (e.g., IgG) via ELISA.[]

-

Neutralizing Antibody Assay: The functional capacity of the induced antibodies to block viral entry is assessed using a pseudovirus or live virus neutralization assay.[]

-

T-Cell Response Analysis: Splenocytes or PBMCs are isolated and re-stimulated with antigens ex vivo. The frequency of cytokine-secreting T-cells (e.g., IFN-γ) is then measured using an ELISpot assay.[]

Methods for Identifying and Mapping mRNA Modifications

A variety of advanced analytical techniques are used to detect, identify, and map modifications across the transcriptome.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the discovery and absolute quantification of RNA modifications. RNA is digested into single nucleosides, which are then separated by chromatography and identified by their unique mass-to-charge ratio.[28][29]

-

Antibody-Based Sequencing (e.g., m6A-Seq/MeRIP-Seq): This method uses an antibody specific to a particular modification (e.g., m6A) to enrich for RNA fragments containing that mark. These fragments are then sequenced to map the modification's location across the transcriptome.[28][30]

-

Direct RNA Sequencing: Technologies like Oxford Nanopore allow for the direct sequencing of native RNA molecules. As the RNA strand passes through a nanopore, modified bases create a distinct electrical signal disruption compared to their unmodified counterparts, enabling their direct detection and mapping without the need for reverse transcription.[28][29]

Conclusion and Future Directions

The discovery that nucleoside modifications can fundamentally alter the immunogenicity of mRNA has been the cornerstone of the mRNA revolution. By incorporating modifications like N1-methylpseudouridine and optimizing structural elements, developers can create highly stable and translatable mRNA molecules that largely evade the innate immune system's initial defenses, allowing for robust antigen expression and the generation of potent adaptive immunity. This understanding has directly enabled the rapid development of life-saving COVID-19 vaccines and has opened the door to a new class of therapies for a wide range of diseases.

Future research will continue to explore the vast landscape of the epitranscriptome. The discovery of novel modifications, a deeper understanding of the interplay between different modifications, and the ability to strategically place them within an mRNA sequence will allow for the fine-tuning of immune responses. This could lead to the development of next-generation mRNA vaccines with improved efficacy and reduced reactogenicity, as well as mRNA therapeutics that can be tailored for applications ranging from cancer immunotherapy to protein replacement therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Human TLR8 senses UR/URR motifs in bacterial and mitochondrial RNA | EMBO Reports [link.springer.com]

- 3. invivogen.com [invivogen.com]

- 4. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA. [publications.scilifelab.se]

- 5. academic.oup.com [academic.oup.com]

- 6. Pseudouridine: What is it and Why Should you Care? — THE MALONE INSTITUTE [maloneinstitute.org]

- 7. The legacy of mRNA engineering: A lineup of pioneers for the Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. “Goldilocks Modifications” for mRNA Therapeutics Won the Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 12. Chemical modifications to mRNA nucleobases impact translation elongation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tjqk.magtech.com.cn [tjqk.magtech.com.cn]

- 15. Potential roles of N6-methyladenosine (m6A) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Emerging Role of RNA Modifications in the Regulation of Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging Perspectives of RNA N6-methyladenosine (m6A) Modification on Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N6-methyladenosine (m6A) RNA modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. neb.com [neb.com]

- 23. cytivalifesciences.com [cytivalifesciences.com]

- 24. Item - Stepwise Protocol for In Vitro Transcription of Modified mRNAs - figshare - Figshare [figshare.com]

- 25. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens [mdpi.com]

- 28. New Twists in Detecting mRNA Modification Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Protocol for In Vitro Transcription of BNT162b2-like mRNA Constructs

Introduction

The success of mRNA vaccines, such as the Pfizer-BioNTech BNT162b2 vaccine, has highlighted the power of in vitro transcription (IVT) as a rapid, scalable, and cell-free platform for producing therapeutic RNA.[1] These synthetic mRNA molecules are engineered to be translated efficiently into a target antigen by the host's cellular machinery, triggering a robust immune response.[2] A typical BNT162b2-like mRNA construct includes a 5' cap, 5' and 3' untranslated regions (UTRs), an open reading frame (ORF) encoding the target antigen (e.g., SARS-CoV-2 spike protein), and a 3' poly(A) tail.[3]

Key features that enhance the stability and translational efficiency while reducing the immunogenicity of these mRNA constructs include the incorporation of modified nucleosides, such as N1-methylpseudouridine (m1Ψ) in place of uridine, and a highly efficient Cap-1 structure at the 5' end.[1][4][5] The IVT process uses a linearized DNA template containing a bacteriophage promoter (e.g., T7) to guide a corresponding RNA polymerase for the enzymatic synthesis of mRNA.[][7] This is followed by purification steps to remove reaction components like the DNA template, enzymes, and unincorporated nucleotides, ensuring the final product is suitable for downstream applications such as lipid nanoparticle (LNP) formulation.[8][9][10]

This document provides a detailed protocol for the laboratory-scale synthesis and purification of BNT162b2-like mRNA constructs.

I. DNA Template Preparation

The quality and form of the DNA template are critical for efficient in vitro transcription.[] The template must contain a T7 RNA polymerase promoter upstream of the desired mRNA sequence and must be linearized at the 3' end to ensure runoff transcription and prevent the production of longer-than-desired transcripts.[11][] The poly(A) tail sequence is typically encoded directly in the DNA template.[1][13]

Protocol 1: Plasmid DNA Linearization

-

Restriction Digest: Set up a restriction enzyme digestion reaction to linearize the plasmid DNA downstream of the poly(A) tail sequence. Use an enzyme that creates a single cut and results in blunt or 5'-overhanging ends.[11]

-

Incubation: Incubate the reaction at the enzyme's optimal temperature (typically 37°C) for 2-4 hours to ensure complete digestion.[11]

-

Purification of Linearized DNA: Purify the linearized DNA from the reaction mixture using a suitable method, such as a PCR clean-up kit or phenol-chloroform extraction followed by ethanol precipitation. This step removes the restriction enzyme and buffer components that could inhibit the IVT reaction.

-

Quality Control: Verify the complete linearization and determine the concentration of the DNA template.

-

Run an aliquot of the digested and undigested plasmid on a 1% agarose gel. The linearized plasmid should appear as a single band at the correct molecular weight, while the undigested plasmid will show supercoiled, relaxed, and nicked forms.[11]

-

Measure the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~1.8–2.0 indicates high purity.[14]

-

II. In Vitro Transcription (IVT) of mRNA

The IVT reaction enzymatically synthesizes mRNA from the linear DNA template.[] For BNTX-like constructs, this is performed in a single, co-transcriptional reaction that incorporates the 5' cap structure and modified nucleotides.

Protocol 2: Co-transcriptional Capping and Transcription

-

RNase-Free Environment: Ensure your workspace, pipettes, and consumables are free of RNases to prevent mRNA degradation.[][15] Clean surfaces with an RNase decontamination solution.

-

Reaction Assembly: Assemble the IVT reaction at room temperature in the order listed in Table 1 to prevent precipitation of the DNA template by spermidine.[11] Gently mix the components by pipetting; do not vortex.

-

Incubation: Incubate the reaction mixture in a thermocycler or water bath at 37°C for 2-4 hours.[7][16]

-

DNase Treatment: To remove the DNA template, add DNase I directly to the IVT reaction mixture and incubate for an additional 15-30 minutes at 37°C.[16]

Table 1: Representative IVT Reaction Setup (20 µL Volume)

| Component | Stock Concentration | Final Concentration | Volume per 20 µL Rxn |

|---|---|---|---|

| Nuclease-Free Water | - | - | To 20 µL |

| 10x Transcription Buffer | 10x | 1x | 2 µL |

| Linearized DNA Template | 0.2-0.5 µg/µL | 1 µg total | X µL |

| ATP Solution | 100 mM | 7.5 mM | 1.5 µL |

| CTP Solution | 100 mM | 7.5 mM | 1.5 µL |

| GTP Solution | 100 mM | 1.5 mM | 0.3 µL |

| N1-Methylpseudo-UTP | 100 mM | 7.5 mM | 1.5 µL |

| Cap Analog (e.g., CleanCap®) | 100 mM | 6.0 mM | 1.2 µL |

| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |

| T7 RNA Polymerase | 50 U/µL | 5 U/µL | 2 µL |

Note: The optimal ratio of GTP to Cap Analog is critical for high capping efficiency and should be optimized as per the manufacturer's guidelines for the specific cap analog used.

III. mRNA Purification

Purification is a crucial step to remove impurities from the IVT reaction, including enzymes, unincorporated NTPs, the DNA template, and aborted transcripts, which can induce unwanted immune responses.[8][17] Bead-based purification is a scalable method suitable for producing high-quality mRNA.[18]

Protocol 3: Magnetic Bead-Based mRNA Purification

This protocol is adapted from a workflow using streptavidin beads for template immobilization and carboxylic acid-coated beads for mRNA capture.[18]

-

Binding: Combine the crude IVT mixture with a binding buffer and magnetic carboxylic acid-coated beads. Mix and incubate for 10 minutes at room temperature to allow the mRNA to bind to the beads.[18]

-

Washing: Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the bead-mRNA complexes multiple times (typically 2-3 times) with a wash buffer (e.g., 75-80% ethanol) to remove contaminants.[18]

-

Elution: After the final wash, remove all residual ethanol and air-dry the beads briefly. Resuspend the beads in a desired volume of nuclease-free water or a suitable elution buffer (e.g., 10 mM Tris-HCl).[18]

-

Recovery: Incubate for 5 minutes at room temperature, then place the tube back on the magnetic stand.[18] Carefully transfer the supernatant containing the purified mRNA to a new nuclease-free tube.

IV. Quality Control of Synthesized mRNA

Thorough quality control is essential to ensure the identity, purity, integrity, and potency of the synthesized mRNA before its use in downstream applications.[19][20]

Protocol 4: mRNA Quality Assessment

-

Quantification and Purity: Measure the mRNA concentration using a UV-Vis spectrophotometer at 260 nm (A260) or a fluorescence-based assay (e.g., Qubit). An A260/280 ratio between 1.8 and 2.1 is indicative of pure RNA.[14]

-

Integrity Analysis: Assess the integrity and size of the mRNA transcript using denaturing agarose gel electrophoresis or capillary electrophoresis.[3] The purified mRNA should appear as a single, sharp band at the expected size.

-

Potency/Translational Activity: The biological activity of the mRNA can be confirmed by transfecting it into a suitable cell line and measuring the expression of the encoded protein (e.g., via Western blot, ELISA, or flow cytometry for a fluorescent reporter).[7][20]

Table 2: Summary of Quality Control Parameters for IVT mRNA

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Identity | RT-qPCR, Sanger Sequencing | Correct sequence confirmed.[21][22] |

| Concentration | UV Absorbance (A260), Qubit | Yield typically 10-40 µg per 20 µL IVT reaction.[11] |

| Purity | UV Absorbance (A260/A280) | Ratio of 1.8 - 2.1. |

| Integrity (% intact) | Capillary Electrophoresis | > 80% of the main peak.[3] |

| 5' Cap Efficiency | LC-MS, specific enzymatic assays | > 95%. |

| Poly(A) Tail Length | Gel Electrophoresis, specialized assays | Homogeneous length as encoded by the template.[23] |

| Residual DNA Template | qPCR | < Specification limit (e.g., < 10 ng/mg RNA).[24] |

| Endotoxin | LAL Test | < Specification limit (e.g., < 0.25 EU/mL).[22] |

V. Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis of this compound-like mRNA constructs.

Caption: Overall workflow for the synthesis of this compound-like mRNA.

Caption: Logical relationship of components in the IVT reaction.

References

- 1. Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. susupport.com [susupport.com]

- 3. Characterization of BNT162b2 mRNA to Evaluate Risk of Off-Target Antigen Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. landmarkbio.com [landmarkbio.com]

- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. mt.com [mt.com]

- 10. A Basic Method for Formulating mRNA-Lipid Nanoparticle Vaccines in the Lab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RNA constructs and in vitro transcription. [bio-protocol.org]

- 13. neb.com [neb.com]

- 14. T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25) [protocols.io]

- 15. protocols.io [protocols.io]

- 16. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sartorius.com [sartorius.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Intracellular Reverse Transcription of Pfizer BioNTech COVID-19 mRNA Vaccine BNT162b2 In Vitro in Human Liver Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GuidelineontheChemistry,ManufactureandControl(CMC)ofProphylacticCOVID-19mRNAVaccines(CurrentVersion)-News [ccfdie.org]

- 23. Quality Control of mRNA Vaccines by Synthetic Ribonucleases: Analysis of the Poly-A-Tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Considerations for mRNA Product Development, Regulation and Deployment Across the Lifecycle - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing T-Cell Responses Following BNT162b2 (BNTX) Vaccination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the principal methods used to quantify and characterize T-cell mediated immune responses following vaccination with the Pfizer-BioNTech COVID-19 vaccine (BNT162b2). The accompanying protocols are intended to serve as a guide for researchers in the fields of immunology, vaccinology, and infectious diseases.

Introduction

The BNT162b2 mRNA vaccine has been instrumental in mitigating the severity of the COVID-19 pandemic. While humoral immunity, characterized by the production of neutralizing antibodies, is a critical component of the vaccine-induced response, cellular immunity mediated by T-cells plays a vital role in the long-term protection against and clearance of SARS-CoV-2.[1] T-cell responses are crucial for eliminating virus-infected cells and orchestrating a durable immunological memory. Therefore, the accurate assessment of T-cell responses is paramount for understanding vaccine efficacy, the longevity of protection, and for the development of next-generation vaccines.

This document outlines three primary methodologies for the assessment of SARS-CoV-2-specific T-cell responses post-BNT162b2 vaccination: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and the Activation-Induced Marker (AIM) assay.

Key Methodologies for T-Cell Response Assessment

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[2] It is particularly well-suited for detecting rare antigen-specific T-cells. The principle of the assay involves capturing cytokines secreted by activated T-cells onto a membrane pre-coated with a specific anti-cytokine antibody. Each spot that develops on the membrane represents a single cytokine-producing cell. For assessing responses to BNT162b2, Interferon-gamma (IFN-γ) is the most commonly measured cytokine, as it is a key indicator of a Th1-type cellular immune response.[3][4]

Intracellular Cytokine Staining (ICS) and Flow Cytometry

Intracellular cytokine staining (ICS) is a powerful technique that allows for the multiparametric characterization of T-cell responses.[5][6] This method not only quantifies the frequency of cytokine-producing cells but also allows for the simultaneous identification of the T-cell phenotype (e.g., CD4+ helper T-cells or CD8+ cytotoxic T-cells) and the assessment of polyfunctionality (the ability of a single T-cell to produce multiple cytokines, such as IFN-γ, TNF-α, and IL-2).[5][7]

Activation-Induced Marker (AIM) Assay

The Activation-Induced Marker (AIM) assay is a method to identify antigen-specific T-cells based on the upregulation of specific cell surface markers following stimulation.[8][9] Commonly used markers for identifying activated CD4+ T-cells include CD69 and CD134 (OX40), while CD69 and CD137 (4-1BB) are often used for CD8+ T-cells.[8][9] This technique has the advantage of not requiring the use of protein transport inhibitors, which can be toxic to cells, and allows for the subsequent isolation of viable, antigen-specific T-cells for further downstream applications.

Quantitative Data Summary

The following tables summarize representative quantitative data on T-cell responses following BNT162b2 vaccination from various studies.

Table 1: IFN-γ ELISpot Responses to SARS-CoV-2 Spike Peptides

| Cohort | Timepoint | CD4+ T-cell Response (SFU/10^6 PBMCs) | CD8+ T-cell Response (SFU/10^6 PBMCs) | Reference |

| Infection-naïve (n=23) | Post-1st dose | Median increase from baseline | Median increase from baseline | [10] |

| Convalescent (n=27) | Post-1st dose | Significant increase from baseline | Significant increase from baseline | [10] |

| Vaccinated (n=8) | 4-5 months post-3rd dose | Comparable to ancestral spike | Comparable to Omicron spike | [3] |

SFU: Spot Forming Units; PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Frequency of Cytokine-Producing T-Cells by Intracellular Cytokine Staining

| Cohort | Timepoint | Cytokine | % of CD4+ T-cells | % of CD8+ T-cells | Reference |

| Vaccinated (n=122) | 12 weeks post-2nd dose | IFN-γ, IL-2, or TNF-α | 74% of individuals showed a response | 73% of individuals showed a response | [11] |

| Vaccinated | Post-vaccination | IFN-γ | 69.5% of AIM+ cells | - | [5] |

| Vaccinated | Post-vaccination | TNF-α | 62.9% of AIM+ cells | - | [5] |

| Vaccinated | Post-vaccination | IL-2 | 78.5% of AIM+ cells | - | [5] |

Table 3: Activation-Induced Marker Expression in T-Cells

| Cohort | Timepoint | Markers | % of Activated CD4+ T-cells | % of Activated CD8+ T-cells | Reference |

| Vaccinated HCW (n=23) | 6 months post-vaccination | CD69+CD134+ | Maintained response | - | [8] |

| Vaccinated HCW (n=23) | 6 months post-vaccination | CD69+CD137+ | - | Maintained response | [8] |

HCW: Healthcare Workers

Experimental Workflows and Signaling Pathways

Caption: Workflow for the IFN-γ ELISpot assay.

Caption: Workflow for Intracellular Cytokine Staining (ICS).

Caption: Simplified T-cell activation signaling pathway.

Detailed Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

Materials:

-

Human IFN-γ ELISpot kit

-

96-well PVDF membrane plates

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from vaccinated individuals

-

SARS-CoV-2 Spike protein overlapping peptide pools (e.g., S1 and S2 pools)

-

Cell culture medium (e.g., CTL-Test™ Medium)

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

Negative control (e.g., DMSO)

-

CO2 incubator (37°C, 5% CO2)

-

ELISpot plate reader

Procedure:

-

Plate Coating: Pre-coat the 96-well PVDF membrane plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions. Incubate overnight at 4°C.

-

Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour at 37°C. Perform a viable cell count. Resuspend cells in culture medium to a final concentration of 3 x 10^6 cells/mL.

-

Cell Plating: Wash the coated plate and add 100 µL of the cell suspension to each well (3 x 10^5 cells/well).[3]

-

Antigen Stimulation: Add 100 µL of the SARS-CoV-2 Spike peptide pools to the respective wells at a final concentration of approximately 0.5-1 µg/mL per peptide.[8] Include positive control wells (PHA) and negative control wells (DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.

-

Development: Wash the plate and add the streptavidin-enzyme conjugate, followed by the substrate solution. Stop the reaction when distinct spots emerge.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Express the results as Spot Forming Units (SFU) per 10^6 PBMCs after subtracting the background (negative control) values.

Protocol 2: Intracellular Cytokine Staining (ICS)

Materials:

-

PBMCs isolated from vaccinated individuals

-

SARS-CoV-2 Spike protein overlapping peptide pools

-

Protein transport inhibitor (e.g., Brefeldin A)

-

Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Stimulate with SARS-CoV-2 Spike peptide pools for 6-18 hours at 37°C.[6]

-

Inhibition of Cytokine Secretion: For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines.

-

Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.

-

Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry analysis software. Gate on lymphocytes, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets. Determine the percentage of cells expressing each cytokine or combination of cytokines within the CD4+ and CD8+ populations.

Protocol 3: Activation-Induced Marker (AIM) Assay

Materials:

-

PBMCs isolated from vaccinated individuals

-

SARS-CoV-2 Spike protein overlapping peptide pools

-

Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD134, anti-CD137)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Plate 1-2 x 10^6 PBMCs per well and stimulate with SARS-CoV-2 Spike peptide pools for 24-48 hours at 37°C.[8][9]

-

Surface Staining: Following stimulation, wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies including anti-CD3, anti-CD4, anti-CD8, and the AIM markers (e.g., anti-CD69, anti-CD134 for CD4+ T-cells; anti-CD69, anti-CD137 for CD8+ T-cells). Incubate for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software. Gate on CD4+ and CD8+ T-cell populations and determine the percentage of cells that are positive for the respective AIM markers (e.g., CD69+CD134+ for CD4+ T-cells).[8] The results can be expressed as the percentage of AIM+ cells or as a stimulation index (SI), calculated by dividing the percentage of AIM+ cells in the stimulated sample by the percentage in the unstimulated control.[8]

References

- 1. Detection of SARS-CoV-2-Specific Cells Utilizing Whole Proteins and/or Peptides in Human PBMCs Using IFN-ƴ ELISPOT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AID CoV-iSpot SARS-CoV-2 EliSpot Assay – Detects T cell reaction on singular cell level [aid-diagnostika.com]

- 3. T Cell Response following Anti-COVID-19 BNT162b2 Vaccination Is Maintained against the SARS-CoV-2 Omicron B.1.1.529 Variant of Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Humoral and T-Cell Response before and after a Fourth BNT162b2 Vaccine Dose in Adults ≥60 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Long-Lasting T Cell Responses in BNT162b2 COVID-19 mRNA Vaccinees and COVID-19 Convalescent Patients [frontiersin.org]

- 9. Long-Lasting T Cell Responses in BNT162b2 COVID-19 mRNA Vaccinees and COVID-19 Convalescent Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Dynamics of antibody response to BNT162b2 vaccine after six months: a longitudinal prospective study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Neutralizing Antibodies to BNT162b2

Audience: Researchers, scientists, and drug development professionals.

Introduction: The BNT162b2 mRNA vaccine has been a cornerstone in the global effort to combat the COVID-19 pandemic. A critical aspect of evaluating vaccine efficacy and individual immune response is the quantification of neutralizing antibodies (NAbs). These antibodies play a pivotal role in preventing viral entry into host cells, thereby conferring protection against infection. This document provides detailed protocols and application notes for three commonly employed methods to quantify neutralizing antibodies elicited by the BNT162b2 vaccine: the Pseudovirus Neutralization Assay (pVNT), the Live Virus Neutralization Assay (VNT), and the Surrogate Virus Neutralization Test (sVNT).

Data Presentation: Quantitative Comparison of Neutralizing Antibody Assays

The following tables summarize quantitative data from studies assessing neutralizing antibody responses to the BNT162b2 vaccine using various assays. These tables are intended to provide a comparative overview of typical results and assay performance.

Table 1: Neutralizing Antibody Titers Following BNT162b2 Vaccination (Two Doses)

| Assay Type | Variant | Timepoint Post-2nd Dose | Geometric Mean Titer (GMT) / Value | Unit | Reference |

| Pseudovirus Neutralization Test (pVNT) | Ancestral (Wuhan) | 21 days | 160 | Titer | [1] |

| Pseudovirus Neutralization Test (pVNT) | Omicron | 21 days | 7 | Titer | [1] |

| Live Virus Neutralization Test (VNT) | Ancestral (Wuhan) | 21 days | 368 | Titer | [1] |

| Live Virus Neutralization Test (VNT) | Omicron | 21 days | 6 | Titer | [1] |